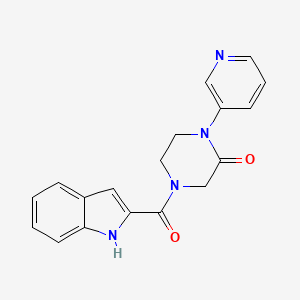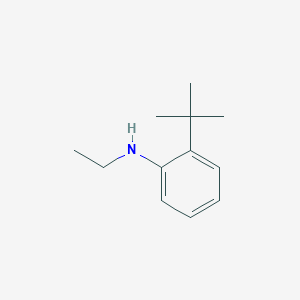![molecular formula C13H22ClNO2 B2859086 Methyl 1-(piperidin-3-yl)bicyclo[2.1.1]hexane-5-carboxylate hydrochloride CAS No. 2171901-34-9](/img/structure/B2859086.png)
Methyl 1-(piperidin-3-yl)bicyclo[2.1.1]hexane-5-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[2.1.1]hexanes are valuable saturated bicyclic structures incorporated in newly developed bio-active compounds . They are playing an increasingly important role in the field of organic chemistry .
Synthesis Analysis
The synthesis of new 1,2-disubstituted bicyclo[2.1.1]hexane modules is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This efficient and modular approach can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .Molecular Structure Analysis
Bicyclo[2.1.1]hexanes have a unique molecular structure that allows for a variety of substitution patterns . This includes bridge-substituted structures that represent ortho-, meta-, and polysubstituted benzene bioisosteres .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of bicyclo[2.1.1]hexanes include a photocatalytic cycloaddition reaction . This reaction provides unified access to bicyclo[2.1.1]hexanes with 11 distinct substitution patterns .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
Research has shown that compounds structurally related to Methyl 1-(piperidin-3-yl)bicyclo[2.1.1]hexane-5-carboxylate hydrochloride exhibit unique chemical synthesis pathways and reactivity. For instance, Grob and Krasnobajew (1964) explored the nucleophilic ring opening and fragmentation reactions of 1-Aza-bicyclo[2.2.0]hexane, showcasing the compound's thermal instability and high reactivity, which is attributed to strain and weakening of the N-C4 bond in the bicyclic amine structure (Grob & Krasnobajew, 1964). This study provides insight into the chemical behavior of bicyclic amines, which are structurally related to the compound .
Neuroprotective Drug Development
A pivotal study by Yu et al. (2003) focused on Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate, a compound with structural similarities to Methyl 1-(piperidin-3-yl)bicyclo[2.1.1]hexane-5-carboxylate hydrochloride, highlighting its development as a potential neuroprotective drug. The compound was labeled with C-11 for Positron Emission Tomography (PET) studies, which demonstrated its ability to cross the brain-blood barrier and accumulate in several brain regions, suggesting potential applications in neuroprotective therapies (Yu et al., 2003).
Pharmacological Exploration
Further research delves into the pharmacological properties of related compounds, exploring their potential as pharmacological probes and therapeutic agents. Lan et al. (1999) investigated the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists, which included studies on compounds bearing piperidinyl groups similar to Methyl 1-(piperidin-3-yl)bicyclo[2.1.1]hexane-5-carboxylate hydrochloride. This research is crucial for understanding the interaction of such compounds with the brain's cannabinoid receptors and their potential therapeutic applications (Lan et al., 1999).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 1-piperidin-3-ylbicyclo[2.1.1]hexane-5-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.ClH/c1-16-12(15)11-9-4-5-13(11,7-9)10-3-2-6-14-8-10;/h9-11,14H,2-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYOUOSABLONAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCC1(C2)C3CCCNC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(piperidin-3-yl)bicyclo[2.1.1]hexane-5-carboxylate hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2859003.png)
![4-{[(2-Methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B2859004.png)


![Ethyl 5-(benzo[d][1,3]dioxole-5-carboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2859009.png)

![2-[Bromo(difluoro)methyl]-4-(trifluoromethyl)-1H-benzimidazole](/img/structure/B2859012.png)




![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one](/img/structure/B2859021.png)

